(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c17-11-2-1-3-13-14(11)20-16(24-13)22-8-6-21(7-9-22)15(23)12-10-18-4-5-19-12/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPRPGYEVLTOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . The reaction conditions often involve the use of solvents like methylene chloride and catalysts such as copper(II) sulfate pentahydrate/sodium ascorbate under microwave irradiation to accelerate the process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the thiazole ring allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in antimicrobial and anti-inflammatory studies.
Medicine: It is being explored for its potential use in drug discovery, particularly for its activity against certain enzymes and receptors.
Industry: The compound’s unique structure makes it suitable for material science applications, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response . Additionally, it may interact with receptors in the central nervous system, contributing to its potential antipsychotic and antimicrobial activities .
Comparison with Similar Compounds
Structural Analogues with Piperazine-Thiazole/Pyrazine Backbones
Benzo[d]thiazole-Piperazine Derivatives
- 1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one (13): This compound () shares a benzo[d]thiazole-piperazine core but uses a butanone linker instead of a methanone. The absence of fluorine and the elongated chain reduce its rigidity and electronic effects compared to the target compound. Such structural differences may lower binding affinity to serotonin receptors or transporters .
- The trifluoromethyl group enhances lipophilicity but may alter steric hindrance .
Imidazo[2,1-b]thiazole-Sulfonyl Derivatives
- (4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ea): This compound () replaces the pyrazine with an imidazo[2,1-b]thiazole and introduces a sulfonyl group. The sulfonyl moiety increases polarity, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s pyrazine group .
Pyridazinone-Piperazine Hybrids
- 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone (T1–T12): These derivatives () feature a pyridazinone ring instead of pyrazine.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s fluorobenzo[d]thiazole provides a balance of lipophilicity (LogP ~2.8) and metabolic stability, outperforming the more polar sulfonyl derivatives (e.g., 9ea) in membrane permeability.
- The pyrazine ring offers fewer hydrogen-bond acceptors than sulfonyl groups but may reduce off-target interactions.
Serotonin Receptor (5-HT1A) and Transporter (SERT) Affinity
- The piperazine-thiazole scaffold in the target compound is analogous to known 5-HT1A/SERT inhibitors (). Fluorination at the benzothiazole 4-position may enhance binding to these targets compared to non-fluorinated analogues like compound 13 .
- Imidazo[2,1-b]thiazole derivatives (e.g., 9ea) showed carbonic anhydrase (CA) inhibition (), suggesting the target compound’s pyrazine group could similarly interact with CA isoforms, though this requires experimental validation .
Monoacylglycerol Lipase (MAGL) Inhibition
Biological Activity
The compound (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule that integrates a piperazine ring with a benzothiazole moiety and a pyrazine derivative. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 373.42 g/mol. The presence of fluorinated aromatic systems and heterocyclic rings contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇F₂N₃O₂S |
| Molecular Weight | 373.42 g/mol |
| Structure | Structure |
Biological Activity Overview
Compounds containing benzothiazole and piperazine moieties have been extensively studied for various biological activities, including:
- Antimicrobial Activity : Research has shown that derivatives of benzothiazole exhibit significant antimicrobial properties against a range of pathogens.
- Anticancer Effects : Some studies suggest that compounds similar to this compound may inhibit tumor growth by interfering with cell proliferation pathways.
- Anti-inflammatory Properties : The inhibition of lipoxygenase enzymes has been noted in related compounds, indicating potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition : Compounds similar to this have been shown to inhibit specific enzymes such as lipoxygenases, which play a role in inflammatory processes.
- Receptor Modulation : The interaction with various receptors may influence signaling pathways involved in cell growth and apoptosis.
Case Studies
- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of benzothiazole derivatives, revealing that compounds with similar structures to this compound demonstrated significant efficacy against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Another study explored the anticancer effects of related compounds on human cancer cell lines, demonstrating that these compounds could induce apoptosis through caspase activation pathways .
- Inflammation Model : Research indicated that the inhibition of lipoxygenase by related compounds resulted in decreased inflammatory markers in animal models, suggesting therapeutic potential for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
